molecular formula C6H5ClN2O3 B1630776 2-Chloro-4-methoxy-3-nitropyridine CAS No. 6980-09-2

2-Chloro-4-methoxy-3-nitropyridine

Cat. No.: B1630776
CAS No.: 6980-09-2
M. Wt: 188.57 g/mol
InChI Key: SVXPNTNLKOJPTK-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-3-nitropyridine is a heterocyclic aromatic compound with the molecular formula C6H5ClN2O3 It is characterized by the presence of a chlorine atom, a methoxy group, and a nitro group attached to a pyridine ring

Mechanism of Action

Target of Action

They are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mode of Action

For instance, reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . This could potentially be a part of the interaction mechanism of 2-Chloro-4-methoxy-3-nitropyridine with its targets.

Biochemical Pathways

Nitropyridines are known to be involved in various chemical reactions and could potentially affect multiple biochemical pathways .

Result of Action

As a nitropyridine, it could potentially be involved in various chemical reactions leading to the synthesis of different compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include temperature, pH, presence of other chemicals, and more. For instance, it is recommended to handle and store the compound in a well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methoxy-3-nitropyridine typically involves the nitration of 2-chloro-4-methoxypyridine. One common method includes the reaction of 2-chloro-4-methoxypyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the pyridine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is typically followed by purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-methoxy-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-4-methoxy-3-nitropyridine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and dyes.

Comparison with Similar Compounds

  • 2-Chloro-4-methoxypyridine
  • 2-Chloro-3-nitropyridine
  • 4-Methoxy-3-nitropyridine

Comparison: 2-Chloro-4-methoxy-3-nitropyridine is unique due to the simultaneous presence of chlorine, methoxy, and nitro groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological properties compared to its analogs. For instance, the presence of the methoxy group enhances its solubility and potential for forming hydrogen bonds, while the nitro group contributes to its electron-withdrawing properties .

Properties

IUPAC Name

2-chloro-4-methoxy-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-12-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXPNTNLKOJPTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396299
Record name 2-chloro-4-methoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6980-09-2
Record name 2-chloro-4-methoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-methoxy-3-nitropyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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